

Application Note: Advanced Solid-Phase Synthesis of Leu-Enkephalin-Lys (YGGFLK)

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Compound of Interest

Compound Name: *Leu-Enkephalin-Lys*

Cat. No.: *B13788454*

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Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals

Methodology: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) using DIC/OxymaPure Activation

Biological Context and Rationale

Leu-enkephalin is a highly conserved endogenous opioid pentapeptide (Tyr-Gly-Gly-Phe-Leu) that functions as a primary agonist for the δ -opioid receptor, modulating nociception and stress responses in the central nervous system[1][2]. In pharmacological research, modifying this native sequence with a C-terminal Lysine yields **Leu-Enkephalin-Lys** (YGGFLK). This strategic extension introduces a primary amine handle (the ϵ -NH₂ of Lysine) which is highly valuable for downstream bioconjugation, fluorophore labeling, or attachment to macromolecular carriers. Crucially, placing the modification at the C-terminus preserves the structural integrity of the N-terminal Tyrosine, which is strictly required for opioid receptor binding and activation[2].

Mechanistic Principles of the Synthesis Strategy (E-E-A-T)

This protocol outlines the assembly of YGGFLK via a highly optimized Fmoc-based Solid-Phase Peptide Synthesis (SPPS) strategy[3]. Every reagent has been selected based on modern causality-driven peptide chemistry to ensure a self-validating, high-yield system.

- **Solid Support Selection:** We utilize Fmoc-Lys(Boc)-Wang resin. The Wang linker generates a natural C-terminal carboxylic acid upon acidic cleavage. The tert-butyloxycarbonyl (Boc) group protects the Lysine side-chain amine, strictly preventing unwanted peptide branching during elongation.
- **Activation Chemistry (DIC/OxymaPure):** Traditional coupling reagents like HBTU or HOBt have been superseded by the combination of N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure[4]. OxymaPure is non-explosive and exhibits superior coupling efficiency with significantly lower racemization rates compared to benzotriazole-based additives[4]. Mechanistically, DIC activates the carboxylic acid to form an O-acylisourea intermediate. OxymaPure rapidly displaces the urea byproduct to form a highly reactive, yet stable, active ester. This prevents the formation of dead-end N-acylureas and suppresses oxazolone-driven epimerization[4][5].
- **Deprotection & Cleavage:** Fmoc removal is achieved via base-catalyzed β -elimination using 20% Piperidine in DMF[3][6]. Global deprotection and cleavage utilize a Trifluoroacetic Acid (TFA) cocktail containing Triisopropylsilane (TIS) and water. These scavengers are mechanistically essential: they quench the highly reactive t-butyl (from Tyr) and Boc (from Lys) carbocations generated during acidolysis, preventing irreversible re-alkylation of the peptide backbone[3].

Quantitative Synthesis Parameters

The following tables summarize the stoichiometric and structural parameters for a standard 0.1 mmol scale synthesis.

Table 1: Reagent Equivalents and Volumes

Reagent / Material	Equivalents	Amount	Purpose
Fmoc-Lys(Boc)-Wang Resin	1.0 eq	~167 mg	Solid Support (assuming 0.6 mmol/g loading)
Fmoc-Amino Acids	4.0 eq	0.4 mmol	Sequence Building Blocks
DIC	4.0 eq	62 μ L (0.4 mmol)	Carboxylic Acid Activator
OxymaPure	4.0 eq	57 mg (0.4 mmol)	Active Ester Additive / Racemization Suppressant
20% Piperidine in DMF	Excess	5 mL / cycle	N- α -Fmoc Deprotection
TFA/TIS/H ₂ O (95:2.5:2.5)	Excess	5 mL	Cleavage & Global Deprotection

Table 2: Amino Acid Sequence and Protecting Groups

Position	Amino Acid	Protected Derivative	Side-Chain Protection Rationale
6 (C-Term)	Lysine	Fmoc-Lys(Boc)-Wang	Boc prevents ϵ -amine branching during coupling
5	Leucine	Fmoc-Leu-OH	None required (aliphatic side chain)
4	Phenylalanine	Fmoc-Phe-OH	None required (aromatic side chain)
3	Glycine	Fmoc-Gly-OH	None required (no side chain)
2	Glycine	Fmoc-Gly-OH	None required (no side chain)
1 (N-Term)	Tyrosine	Fmoc-Tyr(tBu)-OH	tBu prevents electrophilic phenol alkylation

Step-by-Step Experimental Protocol

Step 1: Resin Swelling

- Weigh ~167 mg (0.1 mmol) of Fmoc-Lys(Boc)-Wang resin into a fritted SPPS reaction vessel.
- Add 5 mL of Dimethylformamide (DMF) and agitate gently for 30 minutes to swell the polystyrene matrix, exposing the reactive sites. Drain the solvent.

Step 2: Fmoc Deprotection

- Add 5 mL of 20% Piperidine in DMF to the resin[3][6].
- Agitate for 5 minutes, then drain.

- Add another 5 mL of 20% Piperidine in DMF and agitate for 15 minutes to ensure complete β -elimination of the Fmoc group.
- Drain and wash the resin thoroughly with DMF (5 \times 5 mL, 1 minute each) to remove all traces of piperidine.

Step 3: Amino Acid Activation and Coupling

- In a separate vial, dissolve 0.4 mmol of the incoming Fmoc-amino acid (e.g., Fmoc-Leu-OH) and 57 mg (0.4 mmol) of OxymaPure in 2 mL of DMF[4].
- Add 62 μ L (0.4 mmol) of DIC to the vial. Stir for 2 minutes to allow pre-activation and the formation of the Oxyma active ester[5][6].
- Transfer the activated mixture to the reaction vessel containing the resin.
- Agitate for 60 minutes at room temperature.
- Drain the reaction mixture and wash the resin with DMF (5 \times 5 mL). Self-Validation Check: Perform a Kaiser (ninhydrin) test. A yellow result confirms complete acylation. A blue result indicates incomplete coupling, requiring a repeat of Step 3.

Step 4: Sequence Elongation

- Repeat Step 2 and Step 3 sequentially for the remaining amino acids in reverse order: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and finally Fmoc-Tyr(tBu)-OH.

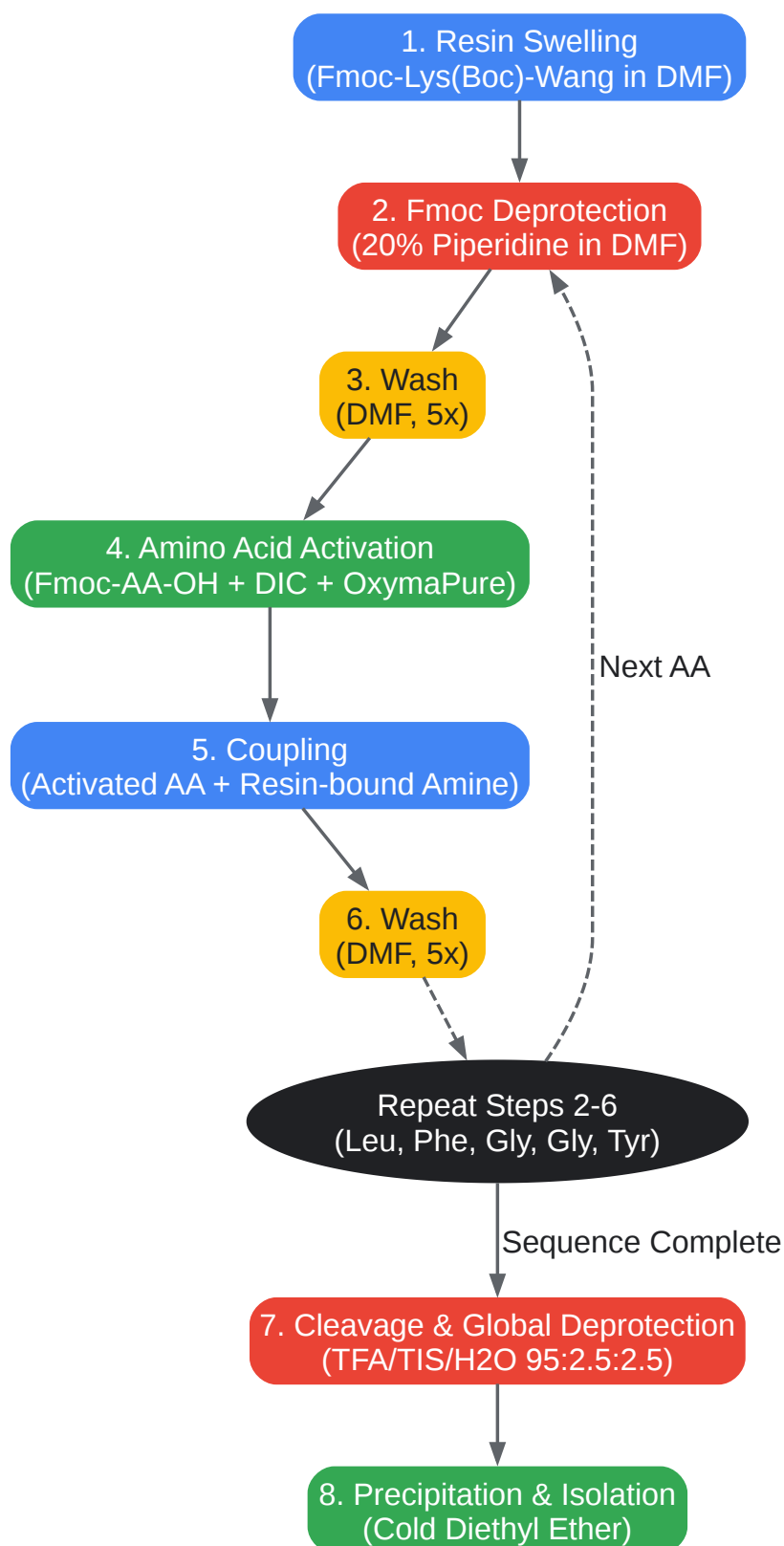
Step 5: Final Deprotection and Cleavage

- Perform a final Fmoc deprotection (Step 2) to expose the N-terminal amine of Tyrosine.
- Wash the resin with DMF (5 \times 5 mL), followed by Dichloromethane (DCM) (5 \times 5 mL) to shrink the resin. Dry under vacuum for 10 minutes.
- Prepare the cleavage cocktail: 4.75 mL TFA, 125 μ L TIS, and 125 μ L Ultrapure H₂O[3].
- Add the cocktail to the dried resin and agitate for 2 hours at room temperature.

Step 6: Precipitation and Isolation

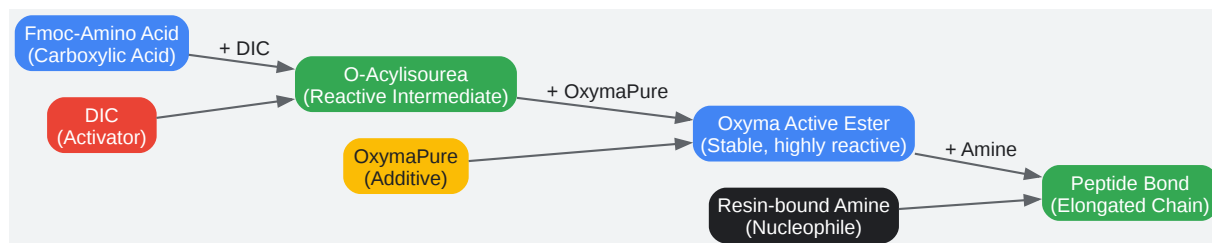
- Filter the cleavage solution into a 50 mL centrifuge tube. Wash the depleted resin with 1 mL of neat TFA and combine the filtrates.
- Add 30 mL of ice-cold diethyl ether to the filtrate to rapidly precipitate the crude YGGFLK peptide. The organic scavengers and cleaved protecting groups remain soluble in the ether.
- Centrifuge at 3000 rpm for 5 minutes. Decant the supernatant.
- Wash the peptide pellet twice more with 20 mL of cold ether, centrifuging after each wash.
- Air-dry the pellet to yield the crude **Leu-Enkephalin-Lys**, ready for LC-MS analysis and preparative HPLC purification.

Workflow and Mechanistic Visualizations



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Step-by-step solid-phase peptide synthesis workflow for YGGFLK.



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Chemical mechanism of DIC/OxymaPure-mediated amino acid activation.

References

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